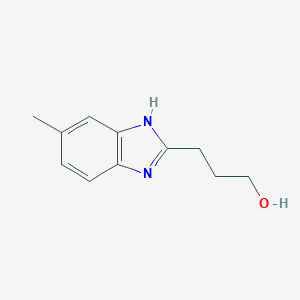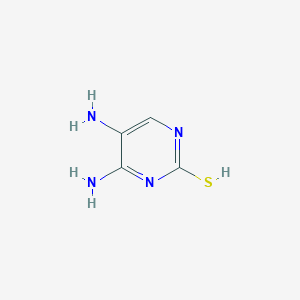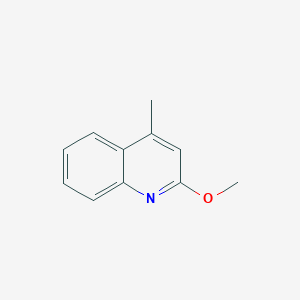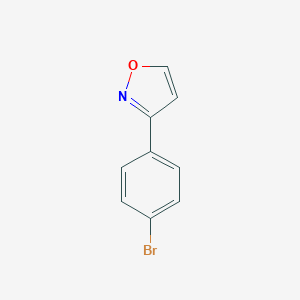![molecular formula C14H12O2 B083965 2-([1,1'-Biphenyl]-2-yl)acetic acid CAS No. 14676-52-9](/img/structure/B83965.png)
2-([1,1'-Biphenyl]-2-yl)acetic acid
概要
説明
2-([1,1’-Biphenyl]-2-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
化学反応の分析
Types of Reactions: 2-([1,1’-Biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The biphenyl moiety can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of biphenyl-2-carboxylic acid.
Reduction: Formation of biphenyl-2-ylmethanol.
Substitution: Formation of nitro-biphenyl derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways. The biphenyl structure allows for interactions with hydrophobic pockets in proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
- 4-Biphenylacetic acid
- Phenylacetic acid
- Biphenyl-4-carboxylic acid
Comparison: 2-([1,1’-Biphenyl]-2-yl)acetic acid is unique due to the position of the acetic acid moiety on the biphenyl ring, which can influence its reactivity and interaction with biological targets. Compared to 4-biphenylacetic acid, it may exhibit different pharmacokinetic and pharmacodynamic properties. Phenylacetic acid lacks the biphenyl structure, resulting in distinct chemical and biological behaviors .
特性
IUPAC Name |
2-(2-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABLWXCWUIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294739 | |
| Record name | 2-Biphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-52-9 | |
| Record name | 2-Biphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Biphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-([1,1'-Biphenyl]-2-yl)acetic acid in the synthesis of 9-phenanthrols, and why is this significant?
A1: this compound serves as a crucial starting material in the synthesis of 9-phenanthrols. The research paper [] describes a two-step process:
Q2: What does the research suggest about the potential biological activity of the synthesized 9-phenanthrols?
A2: The research paper [] reports that the synthesized 9-phenanthrols exhibit cytotoxic activity against HepG2 cells (a human liver cancer cell line) in a dose-dependent manner. Specifically, ten of the synthesized compounds demonstrated over 70% inhibition of HepG2 cell viability at a concentration of 100 μM after 24 hours of treatment. This finding suggests that 9-phenanthrols, and by extension, their precursor this compound derivatives, hold promise as potential anticancer agents. Further research is needed to investigate their specific mechanisms of action, efficacy in other cancer models, and potential for development into therapeutic agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)





![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)



![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
